molecular formula C6H8N2O2 B11741811 Ethyl 3-amino-2-cyanoacrylate CAS No. 38109-77-2

Ethyl 3-amino-2-cyanoacrylate

Cat. No.: B11741811
CAS No.: 38109-77-2
M. Wt: 140.14 g/mol
InChI Key: LJFFRQTXGJMKDQ-HWKANZROSA-N
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Description

Ethyl 3-amino-2-cyanoacrylate is a chemical compound with the molecular formula C6H8N2O2 It is a derivative of cyanoacrylate, which is widely known for its adhesive properties This compound is of particular interest due to its unique chemical structure, which includes an amino group, a cyano group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of ethyl cyanoacetate with formaldehyde and ammonia under controlled conditions . The reaction proceeds as follows: [ \text{NCCH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{CH}_2\text{O} + \text{NH}_3 \rightarrow \text{H}_2\text{C=C(CN)CO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of ethyl 3-amino-2-cyanoacrylate involves large-scale esterification and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polymers: The polymerization of this compound results in high-strength adhesives.

Scientific Research Applications

Medical Applications

1.1 Tissue Adhesives

Ethyl 3-amino-2-cyanoacrylate is primarily used in surgical settings as a tissue adhesive. Its advantages include:

  • Rapid Bonding : The adhesive sets quickly, allowing for efficient wound closure.
  • Reduced Inflammation : Studies indicate that cyanoacrylates cause less tissue irritation compared to traditional sutures, promoting faster healing and less scarring .
  • Versatility : It can be used for various types of wounds, including surgical incisions and traumatic injuries.

Case Study: Surgical Wound Closure
A study involving 24 rats compared the use of ethyl cyanoacrylate with traditional sutures. The results showed that while both methods achieved similar healing outcomes, the cyanoacrylate adhesive was less aggressive during the initial healing stages, suggesting a favorable profile for clinical use .

1.2 Dental Applications

In dentistry, this compound is utilized for procedures such as:

  • Closure of Gingival Flaps : Its application in periodontal surgery has shown promising results in terms of healing time and patient comfort.
  • Endodontic Treatments : It serves as a sealing agent in root canal therapies due to its excellent adhesion to dental tissues.

Industrial Applications

2.1 Adhesives in Manufacturing

The compound is also employed in various industrial applications due to its strong bonding capabilities:

  • Automotive Industry : Used for bonding interior and exterior components, enhancing assembly efficiency.
  • Electronics : Effective in securing components on printed circuit boards due to its fast curing time and ability to bond dissimilar materials .

Table 1: Industrial Applications of this compound

IndustryApplicationBenefits
AutomotiveBonding partsQuick assembly, strong adhesion
ElectronicsSecuring componentsMoisture resistance, fast curing
General ManufacturingAdhesive for various substratesVersatile bonding capabilities

Research Applications

Research into this compound has revealed several promising applications:

3.1 Drug Delivery Systems

Due to its biocompatibility and ability to form hydrogels, this compound is being explored for controlled drug delivery systems. Its properties allow for sustained release of therapeutic agents, making it suitable for various medical applications.

3.2 Biocompatibility Studies

Studies have evaluated the biocompatibility of this compound in comparison with other adhesives. Results indicate that it exhibits favorable tissue reaction profiles, making it a candidate for further development in surgical adhesives .

Mechanism of Action

The primary mechanism of action of ethyl 3-amino-2-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The presence of trace amounts of water initiates anionic polymerization, leading to the formation of long polymer chains that create strong adhesive bonds . This process is facilitated by the cyano and acrylate groups, which stabilize the growing polymer chain.

Comparison with Similar Compounds

Ethyl 3-amino-2-cyanoacrylate can be compared with other cyanoacrylate derivatives such as:

Uniqueness: this compound stands out due to its balanced properties of rapid polymerization, strong adhesive bonds, and biocompatibility. Its unique combination of functional groups allows for versatile applications across different fields.

Biological Activity

Ethyl 3-amino-2-cyanoacrylate is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, tissue adhesion capabilities, and potential applications in clinical settings.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it demonstrates bacteriostatic effects against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In contrast, it shows no significant activity against Pseudomonas aeruginosa.

In Vitro Studies

A study conducted on the antimicrobial efficacy of ethyl-cyanoacrylate revealed the following:

  • Inhibition Halos : Ethyl-cyanoacrylate produced inhibition halos for S. aureus, E. coli, and K. pneumoniae, while 2-octyl cyanoacrylate showed lower activity against these strains.
  • Statistical Significance : The relationship between the size of inhibition halos and bacterial strains was statistically significant (p < 0.0001) for S. aureus and K. pneumoniae .

Table 1: Antimicrobial Activity of Ethyl-Cyanoacrylate

Bacterial StrainInhibition Zone (mm)P Value
Staphylococcus aureus18.1 ± 2.55<0.0001
Klebsiella pneumoniae11.05 ± 0.50<0.0001
Escherichia coli14.25 ± 0.83<0.0001
Pseudomonas aeruginosaNo inhibitionNA

Tissue Adhesion and Healing Properties

This compound is also recognized for its tissue adhesive properties , making it a valuable alternative to traditional sutures in surgical applications.

Clinical Applications

Historically, cyanoacrylates have been utilized in surgical settings due to their ability to adhere to moist tissues, promoting hemostasis and facilitating wound closure without inducing significant inflammatory responses.

  • Histopathological Studies : Research comparing ethyl cyanoacrylate with traditional sutures indicated that it promotes comparable healing with reduced surgical time and less postoperative pain .
  • Biocompatibility : Studies show that ethyl cyanoacrylate does not induce necrosis or allergic reactions, making it suitable for various surgical applications .

Case Study: Surgical Wound Closure

A clinical trial involving children treated with ethyl cyanoacrylate demonstrated a reduction in surgery time by approximately 2.9 minutes compared to conventional sutures, with lower reported pain levels among patients .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Effective against specific bacterial strains, particularly S. aureus, E. coli, and K. pneumoniae.
  • Tissue Adhesive Properties : Suitable for wound closure in surgical applications due to its biocompatibility and minimal inflammatory response.
  • Clinical Efficacy : Demonstrated advantages over traditional suturing methods in terms of healing time and patient comfort.

Properties

CAS No.

38109-77-2

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

ethyl (E)-3-amino-2-cyanoprop-2-enoate

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3+

InChI Key

LJFFRQTXGJMKDQ-HWKANZROSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N)/C#N

Canonical SMILES

CCOC(=O)C(=CN)C#N

Origin of Product

United States

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